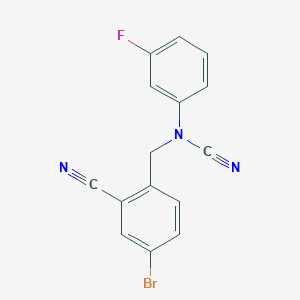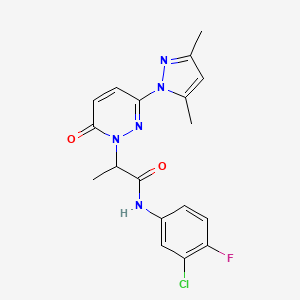![molecular formula C9H11IN4S B2528349 3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea CAS No. 338748-97-3](/img/structure/B2528349.png)
3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of biological activities. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two amine groups. The specific structure of this compound suggests potential reactivity and biological significance, as indicated by the presence of the iodopyridinyl group and the dimethylamino moiety.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or the reaction of (thio)ureas with various electrophiles. In the context of the provided papers, the synthesis of related compounds involves the treatment of dimethylamino-containing substrates with (thio)ureas in the presence of an acid, leading to high yields of the desired products . Although the exact synthesis of the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their biological activity. The presence of the iodopyridinyl group in the compound suggests potential interactions with biological targets, possibly through halogen bonding or as a handle for further chemical modifications. The dimethylamino group could confer additional binding properties or influence the electronic distribution within the molecule. The papers do not provide specific details on the molecular structure analysis of the compound , but they do discuss the importance of the structural features of similar compounds .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic centers. The papers describe reactions involving the formation of polycyclic structures with uracil units , the formation of thiourea derivatives through reactions with NH-acidic heterocycles , and the synthesis of inhibitors for specific enzymes . These reactions highlight the versatility of thiourea derivatives in chemical synthesis and their potential for creating biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their functional groups and overall molecular architecture. The presence of the iodine atom in the compound could affect its physical properties, such as solubility and melting point, due to the heavy atom effect. The electronic properties of the molecule, such as dipole moment and electron distribution, would be influenced by the dimethylamino and thiourea moieties. The papers provided do not discuss the physical and chemical properties of the specific compound , but they do provide insights into the properties of related compounds, which can be used to infer potential properties .
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Synthesis of Thiourea Derivatives : The reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione leads to the formation of thiourea derivatives, showcasing a method for synthesizing complex thioureas involving zwitterionic intermediates (Ametamey & Heimgartner, 1990).
- Enantio- and Diastereoselective Reactions : A study on bifunctional catalysts bearing a thiourea moiety demonstrates their efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins, outlining the role of thiourea in enantioselective synthesis (Okino et al., 2005).
Materials Science and Polymer Chemistry
- High-Performance Polymers : Research on heteroaromatic poly(thiourea-imide-ester)s derived from a dihydroxy monomer containing thiourea, pyridine, and C=S moieties highlights the development of novel polymers with high thermal stability and potential applications in advanced material science (Kausar, Zulfiqar, & Sarwar, 2013).
Molecular Structure and Characterization
- Crystal Structure Analysis : The structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles reveals insights into intermolecular hydrogen bonding patterns, contributing to the understanding of molecular self-assembly and crystal engineering (Böck et al., 2020).
- Molecular Docking and Bioassay Studies : A study on the synthesis and structural elucidation of a novel compound, including docking and bioassay as a cyclooxygenase-2 inhibitor, demonstrates the potential biomedical applications of thiourea derivatives in drug discovery and development (Al-Hourani et al., 2016).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332, which suggest that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures should be taken while handling this compound .
Propiedades
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-(5-iodopyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4S/c1-14(2)6-12-9(15)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBKVYSISLFWFF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)




![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)


